2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
Description
2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a heterocyclic acetamide derivative featuring a triazoloquinoline moiety linked via a thioether bridge to a dihydrobenzodioxin ring. This structure combines pharmacologically relevant motifs:
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3S/c25-19(21-14-6-7-16-17(11-14)27-10-9-26-16)12-28-20-23-22-18-8-5-13-3-1-2-4-15(13)24(18)20/h1-8,11H,9-10,12H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCENDXRUIXJBFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C4N3C5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a member of the triazoloquinoline family known for its diverse biological activities. This article explores its biological activity through various studies, highlighting its potential as an anticancer agent and its mechanisms of action.
Structural Overview
This compound features a triazoloquinoline core linked to a thioether and an acetamide moiety. Its unique structure allows for interactions with biological targets such as DNA and enzymes involved in cellular processes.
Anticancer Properties
Recent studies have shown that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Cytotoxicity Assays : The compound demonstrated IC50 values in the range of 2.44 to 9.43 µM against HepG2 and HCT-116 cell lines, indicating potent anticancer activity .
- Mechanism of Action : It acts as a DNA intercalator disrupting replication and transcription processes. This is crucial for its anticancer efficacy as it interferes with the normal cellular functions of cancer cells .
Topoisomerase Inhibition
Topoisomerase II (Topo II) is a key enzyme in DNA replication and repair. Inhibitors of Topo II can induce DNA damage leading to apoptosis in cancer cells:
- Inhibition Studies : Compounds structurally related to the target compound have been evaluated for Topo II inhibition. For example, certain derivatives exhibited IC50 values ranging from 15.16 to 20.65 µM , demonstrating their potential as Topo II inhibitors .
Study 1: Synthesis and Evaluation
A study synthesized various triazoloquinoline derivatives, including the target compound. The evaluation revealed that:
- Compounds with bulky substituents showed varied cytotoxicity profiles.
- The structure–activity relationship (SAR) indicated that modifications at specific positions significantly impacted biological activity .
Study 2: In Vivo Efficacy
Another research effort assessed the in vivo efficacy of related compounds using animal models. Results showed that:
- The compounds led to a significant reduction in tumor size compared to control groups.
- Histological analysis confirmed increased apoptosis in treated tumors .
Comparative Analysis
The following table summarizes the biological activities and IC50 values of selected triazoloquinoline derivatives compared to the target compound:
| Compound Name | IC50 (µM) | Activity Type |
|---|---|---|
| 2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio) | 6.29 | Anticancer (HepG2) |
| 2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio) | 2.44 | Anticancer (HCT-116) |
| Doxorubicin | 8.23 | Topo II Inhibitor |
| Compound X (related derivative) | 15.16 | Topo II Inhibitor |
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of triazoloquinoline compounds exhibit considerable antimicrobial activity. For instance, triazole derivatives have been reported to possess antibacterial properties against various strains including Staphylococcus aureus and Escherichia coli . The compound under discussion is hypothesized to share similar mechanisms of action due to its structural similarities with known bioactive triazoles.
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 0.125 μg/mL |
| Compound B | E. coli | 1 μg/mL |
| Compound C | Pseudomonas aeruginosa | 0.5 μg/mL |
Anticancer Activity
The compound has shown promise as a potential anticancer agent. Studies on related triazole compounds have demonstrated their ability to intercalate DNA, disrupting replication processes which can lead to apoptosis in cancer cells . The structure of the compound suggests it may also act as a DNA intercalator.
Case Study: Anticancer Activity
A study evaluated a series of quinolone-triazole hybrids for their cytotoxic effects against various cancer cell lines. Compounds exhibited IC50 values in the low micromolar range, indicating significant anticancer potential .
DNA Intercalation
The unique structure of triazoloquinoline derivatives allows them to intercalate into DNA strands. This interaction can inhibit topoisomerase enzymes crucial for DNA replication and transcription .
Enzyme Inhibition
Triazole derivatives have also been identified as inhibitors of various enzymes, including those involved in bacterial cell wall synthesis and cancer cell proliferation. This makes them valuable candidates for drug development against resistant bacterial strains and cancer cells .
Synthesis and Development
The synthesis of 2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide typically involves multi-step synthetic routes starting from readily available precursors. Key steps include:
- Formation of the Triazoloquinoline Core : Cyclization under acidic or basic conditions.
- Introduction of Thioether Group : Utilizing thiolation reactions.
- Acetamide Formation : Final acylation step with appropriate amines.
These synthetic pathways are essential for optimizing yield and purity for further biological testing .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural analogs identified in the evidence, highlighting variations in heterocyclic systems, substituents, and molecular properties:
Key Observations
Heterocyclic Core Variations: The target’s triazoloquinoline core distinguishes it from analogs with pyrazine (e.g., ) or pyrazinone (e.g., ) systems. PROTAC derivatives (e.g., ) incorporate complex polycyclic systems (e.g., thienotriazolodiazepine) but share the triazole motif, emphasizing its versatility in drug design.
Substituent Effects :
- The dihydrobenzodioxin group in the target and improves metabolic stability compared to compounds with simple phenyl rings (e.g., ).
- Thioether vs. Ether Linkages : Thioether bridges (target, ) may confer greater resistance to enzymatic cleavage compared to ether-linked analogs (e.g., ).
Biological Activity: While the evidence lacks direct activity data for the target, triazoloquinoline derivatives are frequently explored for antitumor activity , and PROTAC analogs (e.g., ) demonstrate efficacy in neosubstrate degradation.
Q & A
Basic: What are the established synthetic routes for this compound?
Answer:
The synthesis typically involves multi-step condensation reactions. A common approach is the coupling of a triazoloquinoline-thiol intermediate with a functionalized acetamide derivative. For example:
Step 1: React 2-chloro-N-(substituted pyrimidinyl)acetamide with morpholine in the presence of anhydrous K₂CO₃ to form the thioether linkage .
Step 2: Introduce the dihydrobenzo[d][1,4]dioxin moiety via nucleophilic substitution under controlled temperature (-35°C to room temperature) .
Purification: Column chromatography (silica gel, ethyl acetate/hexane) is recommended for isolating the final product .
Key Parameters:
- Reaction time: 7–12 hours for condensation steps.
- Catalysts: DIPEA (N,N-diisopropylethylamine) enhances nucleophilic substitution efficiency .
Basic: How is the compound characterized spectroscopically?
Answer:
A combination of spectral techniques is used:
- 1H/13C NMR: Confirm the presence of aromatic protons (δ 6.8–8.2 ppm for triazoloquinoline and dihydrodioxin rings) and acetamide carbonyl (δ ~170 ppm) .
- Mass Spectrometry (HRMS): Validate the molecular ion peak at m/z 489.55 (C₂₅H₂₃N₅O₄S) .
- Elemental Analysis: Ensure stoichiometric agreement (e.g., C: 61.34%, H: 4.73%, N: 14.31%) .
Advanced: How can synthesis yield be optimized for scale-up?
Answer:
Yield optimization requires addressing:
- Reaction Solvent: Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may require post-reaction dialysis to remove traces .
- Catalyst Screening: Test alternatives to K₂CO₃, such as Cs₂CO₃, to enhance nucleophilic substitution efficiency .
- Temperature Control: Lower temperatures (-35°C) reduce side reactions during coupling steps .
Example Data:
| Parameter | Yield Improvement | Reference |
|---|---|---|
| DMF vs. THF | 15% increase | |
| Cs₂CO₃ vs. K₂CO₃ | 10% increase |
Advanced: How should researchers resolve contradictory bioactivity data across studies?
Answer:
Contradictions often arise from:
- Assay Variability: Standardize protocols (e.g., cell lines, incubation time) to minimize variability .
- Structural Analog Interference: Compare results with structurally similar compounds (e.g., 4-(2,3-dihydrobenzo[d][1,4]dioxin-6-yl) analogs) to identify scaffold-specific effects .
- Theoretical Frameworks: Link bioactivity to computational models (e.g., molecular docking) to validate mechanisms .
Advanced: What computational modeling approaches are suitable for studying its mechanism?
Answer:
- Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., kinases) using software like GROMACS .
- Density Functional Theory (DFT): Calculate electron distribution in the triazoloquinoline ring to predict reactivity .
Case Study:
DFT analysis of analogous triazolothiadiazines revealed electron-deficient regions at C-3 and C-7, guiding functionalization strategies .
Advanced: How can structure-activity relationships (SAR) be systematically explored?
Answer:
- Core Modifications: Synthesize derivatives with substitutions on the triazoloquinoline (e.g., nitro, methoxy) and dihydrodioxin (e.g., halogenated) moieties .
- Bioisosteric Replacement: Replace the acetamide group with sulfonamide or urea to assess potency changes .
Key Finding:
In a related compound, replacing the dihydrodioxin with a benzothiazole group reduced cytotoxicity by 40% .
Basic: What are the recommended storage conditions?
Answer:
- Temperature: Store at 2–8°C in amber glass vials to prevent photodegradation .
- Solubility: Dissolve in DMSO (10 mM stock) for biological assays; avoid aqueous buffers due to low solubility .
Advanced: What analytical methods detect degradation products?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
